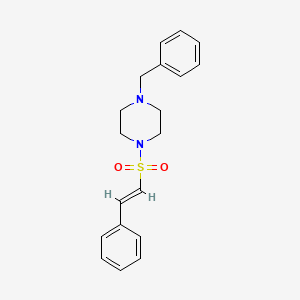

(E)-1-benzyl-4-(styrylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-benzyl-4-(styrylsulfonyl)piperazine is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-1-benzyl-4-(styrylsulfonyl)piperazine, a synthetic compound, has garnered attention in medicinal chemistry due to its notable biological activities, particularly in the realm of oncology. Its structure features a piperazine core with a benzyl group and a styrylsulfonyl moiety, contributing to its potential as an antitumor agent and multidrug resistance inhibitor.

- Molecular Formula : C₁₅H₁₈ClN₃O₂S

- Molecular Weight : Approximately 335.84 g/mol

- Structural Characteristics : The compound's reactivity is influenced by the sulfonyl group, allowing for nucleophilic attacks and participation in substitution reactions due to the basic nitrogen atoms in the piperazine ring.

The biological activity of this compound is primarily attributed to its ability to inhibit multidrug resistance (MDR) mechanisms in cancer cells. This inhibition enhances the efficacy of various chemotherapeutic agents by modulating drug transporters, particularly P-glycoprotein and other ATP-binding cassette transporters. These interactions can significantly impact drug bioavailability and therapeutic outcomes in cancer treatments.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor activity. It has been shown to:

- Act as a multidrug resistance inhibitor , improving the effectiveness of chemotherapy.

- Modulate cellular signaling pathways related to apoptosis and proliferation, which are critical in cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features that enhance its biological activity. Below is a table summarizing these compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | Basic structure without sulfonyl group; CNS stimulant properties |

| 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | Chlorine substitution; used in psychoactive studies |

| 4-(4-Methylpiperazin-1-yl)benzamide | C₁₄H₁₈N₄O | Contains amide functionality; potential anti-anxiety effects |

| This compound | C₁₅H₁₈ClN₃O₂S | Specific sulfonamide functionality enhances efficacy as MDR inhibitor |

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental settings:

- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as an effective therapeutic agent against tumors resistant to conventional treatments.

- Multidrug Resistance Inhibition : A study indicated that this compound could reverse resistance mechanisms in cancer cells by downregulating P-glycoprotein expression, thereby increasing the accumulation of chemotherapeutic drugs within the cells.

Future Directions

Further research is necessary to explore:

- The full spectrum of biological activities beyond antitumor effects.

- Potential side effects and toxicity profiles associated with long-term use.

- The development of analogs with improved efficacy and reduced side effects.

Applications De Recherche Scientifique

(E)-1-benzyl-4-(styrylsulfonyl)piperazine hydrochloride Applications

This compound hydrochloride is a synthetic compound with a piperazine structure that includes a benzyl group and a styrylsulfonyl moiety. It belongs to the substituted piperazines, known for diverse biological activities. The molecular formula is C₁₅H₁₈ClN₃O₂S, with a molecular weight of approximately 335.84 g/mol.

Scientific Research Applications

- This compound hydrochloride as an antitumor agent The primary application of this compound is in medicinal chemistry, particularly as an antitumor agent. It can inhibit multidrug resistance, making it a valuable candidate for combination therapies in cancer treatment. Its mechanism of action may involve modulation of drug transporters or alterations in cellular signaling pathways related to apoptosis and proliferation.

- Interaction with Drug Transporters Interaction studies have shown the compound's potential to modulate biological pathways. It has been shown to interact with P-glycoprotein and other ATP-binding cassette transporters, which are critical in drug efflux mechanisms and can significantly influence drug bioavailability and therapeutic outcomes in cancer treatments.

- ** affects the NS5B polymerase enzyme of the hepatitis C virus** N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide was discovered in a high throughput screen run against the NS5B polymerase enzyme of the hepatitis C virus .

- Antileishmanial Activity Researchers have synthesized and evaluated a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides for their antileishmanial activity against Leishmania infantum and Leishmania amazonensis . Two compounds exhibited an active profile against L. infantum, similar to pentamidine, but with lower cytotoxicity .

- Apoptosis Induction and Tubulin Polymerization Inhibition Studies on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates reveal their ability to induce apoptosis and inhibit tubulin polymerization . One compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase and binds to the colchicine binding site of tubulin .

- Muscarinic Receptor Antagonists N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives act as muscarinic receptor 4 (M4) antagonists for treating neurological diseases .

- Other potential applications Because the sulfonyl group can undergo nucleophilic attack and the piperazine ring can participate in various substitution reactions due to its basic nitrogen atoms, the compound may also engage in electrophilic aromatic substitution reactions due to the presence of the benzyl and styryl groups.

Propriétés

IUPAC Name |

1-benzyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-24(23,16-11-18-7-3-1-4-8-18)21-14-12-20(13-15-21)17-19-9-5-2-6-10-19/h1-11,16H,12-15,17H2/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCLLEUTXFVXRL-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.